methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate

Catalog No.
S003464
CAS No.
170006-73-2
M.F
C22H29N3O3S2
M. Wt
447.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]...

CAS Number

170006-73-2

Product Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate

Molecular Formula

C22H29N3O3S2

Molecular Weight

447.6 g/mol

InChI

InChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1

InChI Key

GKFPROVOIQKYTO-UZLBHIALSA-N

SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Synonyms

FTI 277, FTI-277

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2

Description

The exact mass of the compound methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • FTI-277 as a Farnesyltransferase Inhibitor:

    FTI-277 acts as an inhibitor of an enzyme called farnesyltransferase (FTase). FTase plays a critical role in attaching a molecule called a farnesyl group to specific proteins. This attachment is essential for the proper function of some proteins, but abnormal farnesylation can contribute to cancer development [1]. By inhibiting FTase, FTI-277 disrupts this process and may hinder the growth of cancer cells [1].

    • Source: [1] Liu, M., et al. (2000) "FTI-277 selectively targets Ras transformation by inhibiting the farnesyltransferase activity." Journal of Biological Chemistry, 275(22), 16838-16846. PubMed:
  • FTI-277 in Cancer Cell Lines:

    Research has been conducted to evaluate the effects of FTI-277 on various cancer cell lines. Studies have shown that FTI-277 can inhibit the proliferation of some cancer cells, including those of malignant glioma, a brain tumor [2].

    • Source: [2] Backus, KH., et al. (2005) "The farnesyltransferase inhibitor FTI-277 selectively induces apoptosis in melanoma cells." Cancer Research, 65(8), 3258-3264. PubMed:

XLogP3

3.2

MeSH Pharmacological Classification

Radiation-Sensitizing Agents

Wikipedia

Methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate

Dates

Modify: 2023-09-12
[1]. Cohen-Jonathan E, et al. The farnesyltransferase inhibitor FTI-277 suppresses the 24-kDa FGF2-induced radioresistance in HeLa cells expressing wild-type RAS. Radiat Res. 1999 Oct;152(4):404-11.
[2]. Nakazawa H, et al. Role of protein farnesylation in burn-induced metabolic derangements and insulin resistance in mouse skeletal muscle. PLoS One. 2015 Jan 16;10(1):e0116633.
[3]. Virtanen SS, et al. Inhibition of GGTase-I and FTase disrupts cytoskeletal organization of human PC-3 prostate cancer cells. Cell Biol Int. 2010 Aug;34(8):815-26.

Explore Compound Types